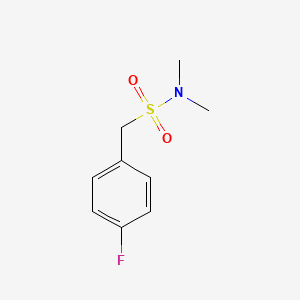

1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide

Description

Contextualization of Sulfonamide Chemistry in Contemporary Organic Synthesis and Medicinal Chemistry Research

The sulfonamide functional group (–SO₂NR₂) is a foundational scaffold in both synthetic organic chemistry and medicinal chemistry. researchgate.net Its prevalence stems from high stability, favorable physicochemical properties, and a three-dimensional shape that is conducive to binding with biological targets. acs.org Historically, the discovery of sulfonamide-based antibacterial agents, known as sulfa drugs, marked a revolution in medicine and continues to underscore the therapeutic potential of this chemical class. researchgate.netacs.org

In modern drug discovery, the sulfonamide moiety is recognized for its versatility. It can act as a bioisostere of carboxylic acids, forming similar hydrogen bond interactions, which enhances its utility in drug design. researchgate.net This has led to the incorporation of sulfonamides into a wide array of therapeutic agents, including antimicrobials, anti-inflammatories, antitumor agents, and treatments for conditions like epilepsy, high blood pressure, and glaucoma. researchgate.netacs.org The continued relevance of this scaffold is highlighted by its presence in a significant percentage of top-selling small molecule drugs. acs.org

From a synthetic standpoint, numerous methodologies have been developed for the efficient creation of sulfonamides. Traditional methods often involve the reaction of sulfonyl chlorides with amines. researchgate.net However, contemporary research has expanded this toolkit to include transition-metal-catalyzed cross-coupling reactions, C-H activation, and the use of sulfur dioxide surrogates, allowing for more complex and diverse sulfonamide-containing molecules to be synthesized under milder conditions. organic-chemistry.orgthieme-connect.com This robust synthetic accessibility makes sulfonamides attractive building blocks for creating libraries of compounds for screening and development. rsc.org

Significance of Fluorinated Aromatic Moieties in Chemical and Biological Research

The introduction of fluorine into organic molecules, particularly into aromatic rings, is a widely employed strategy in medicinal chemistry to enhance the properties of a drug candidate. researchgate.netnih.gov The unique physicochemical characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological profile. tandfonline.combohrium.com

Judicious placement of a fluorine atom on an aromatic ring can lead to several beneficial effects:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. Fluorine is often introduced at sites on a molecule that are prone to metabolic attack, thereby increasing the drug's half-life and bioavailability. bohrium.comnih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with protein targets. It can participate in favorable electrostatic and non-bonding interactions within a receptor's binding pocket, potentially increasing the ligand's potency and selectivity. tandfonline.comresearchgate.net

Physicochemical Properties: Fluorination can modulate key properties such as lipophilicity (a measure of how well a compound dissolves in fats and oils) and pKa (acidity). researchgate.net An increase in lipophilicity can improve a molecule's ability to permeate cell membranes, which is crucial for reaching its target. nih.govnih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation (3D shape) of a molecule, which can be critical for optimal binding to a biological target. researchgate.netbohrium.com

The success of this strategy is evident in the large number of fluorinated drugs approved by regulatory agencies for a wide range of diseases, including cancer, depression, and various infections. researchgate.netnih.gov

Rationale for Academic Investigation into 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide

The academic rationale for the focused investigation of this compound emerges directly from the distinct and advantageous properties of its two core components. This molecule represents a deliberate combination of the sulfonamide scaffold and a fluorinated aromatic ring, designed to explore potential synergistic effects that could yield a compound with unique and valuable characteristics for research.

The investigation into this specific structure is predicated on the following hypotheses:

Exploration of Novel Bioactivity: The sulfonamide group is a proven pharmacophore present in numerous bioactive compounds. researchgate.netacs.org Combining it with a 4-fluorophenyl group, known to enhance pharmacokinetic properties, creates a novel molecular architecture. nih.govtandfonline.com Research would aim to determine if this specific combination results in new or enhanced biological activities, for instance, as an antimicrobial, enzyme inhibitor, or signaling pathway modulator.

Tuning Physicochemical Properties: The N,N-dimethyl substitution on the sulfonamide nitrogen provides a specific steric and electronic profile compared to primary (–SO₂NH₂) or secondary (–SO₂NHR) sulfonamides. The 4-fluoro substituent, in turn, increases the lipophilicity and metabolic stability of the phenylmethyl moiety. researchgate.netbohrium.com A key research goal would be to quantify these properties and understand how this specific substitution pattern influences solubility, membrane permeability, and metabolic fate.

Probing Structure-Activity Relationships (SAR): The synthesis and study of this compound would serve as a valuable data point in broader SAR studies. By comparing its properties and activities to non-fluorinated analogues or isomers with fluorine at different positions (e.g., 2-fluoro or 3-fluoro), researchers can systematically probe the impact of fluorine's placement on molecular function.

The compound serves as a model system to explore the interplay between a versatile functional group and a powerful modifying element. Academic inquiry into its synthesis, characterization, and biological evaluation would contribute fundamental knowledge to the fields of medicinal chemistry and materials science, potentially uncovering a scaffold for further development.

Data Tables

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂FNO₂S |

| Molecular Weight | 217.26 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 42.5 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 253 |

Note: These properties are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCOKWQNBGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 4 Fluorophenyl N,n Dimethylmethanesulfonamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the N,N-dimethylmethanesulfonamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For the N,N-dimethylmethanesulfonamide scaffold, two primary disconnections are considered: the carbon-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond.

The disconnection of the S-N bond leads to a sulfonyl chloride and dimethylamine (B145610). This is a common and often straightforward approach, as sulfonyl chlorides are reactive electrophiles that readily couple with amines. nih.govorganic-chemistry.org

Classical and Modern Synthetic Routes to 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide

The synthesis of this compound can be accomplished through several classical and modern synthetic routes. These methods primarily focus on the efficient formation of the key carbon-sulfur and sulfur-nitrogen bonds.

The formation of the C-S bond is a critical step in the synthesis of the target molecule. acs.org One common approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, which react with sulfur dioxide or its surrogates to form a sulfinate intermediate. This intermediate can then be further functionalized to the desired sulfonamide. organic-chemistry.org For instance, the reaction of 4-fluorophenylmagnesium bromide with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) generates the corresponding sulfinate, which can be converted to the sulfonamide. organic-chemistry.orgorganic-chemistry.org

Another strategy involves the oxidative coupling of thiols with amines. rsc.org In this method, a substituted thiophenol can be reacted with an amine in the presence of an oxidizing agent to directly form the sulfonamide. rsc.org

| Strategy | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| Organometallic Addition | Grignard/Organolithium Reagents, SO₂ Surrogates (e.g., DABSO) | Sulfinate | organic-chemistry.orgorganic-chemistry.org |

| Oxidative Coupling | Thiols, Amines, Oxidizing Agents | Direct to Sulfonamide | rsc.org |

The formation of the S-N bond is typically achieved through the reaction of a sulfonyl chloride with an amine. nih.gov In the context of this compound, this would involve the reaction of 1-(4-fluorophenyl)methanesulfonyl chloride with dimethylamine. This reaction is generally efficient and proceeds under mild conditions.

Modern methods for N-arylation have also been developed, including copper- and palladium-catalyzed cross-coupling reactions. acs.orgnih.govresearchgate.net These methods allow for the coupling of sulfonamides with aryl halides or boronic acids, providing a versatile route to a wide range of N-arylsulfonamides. acs.orgorganic-chemistry.org For example, a copper-catalyzed coupling of a sulfonamide with an arylboronic acid can be used to introduce the aryl group. acs.org

| Approach | Key Reagents | Catalyst/Promoter | Reference |

|---|---|---|---|

| Classical Amination | Sulfonyl Chloride, Amine | Base (e.g., Triethylamine) | nih.gov |

| Copper-Catalyzed Arylation | Sulfonamide, Arylboronic Acid | Copper Acetate | acs.org |

| Palladium-Catalyzed Arylation | Sulfonamide, Aryl Halide | Palladium Catalyst and Ligand | nih.govresearchgate.net |

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as solvent, temperature, reaction time, and the choice of base or catalyst can significantly impact the outcome of the synthesis. acs.orgresearchgate.net For instance, in the sulfonylation of amines, the choice of solvent can influence the reaction rate and selectivity. acs.org Similarly, in metal-catalyzed cross-coupling reactions, the selection of the appropriate ligand for the metal catalyst is critical for achieving high yields. acs.org

A systematic approach to optimization often involves screening a variety of conditions to identify the optimal parameters. For example, a study on the synthesis of sulfondiimidamides demonstrated that treating a sulfinamidine with an amine in the presence of PhI(OAc)₂ and triethylamine (B128534) in toluene (B28343) at ambient temperature gave an excellent yield. acs.org

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The development of stereoselective methods for the synthesis of chiral sulfonamides is an area of significant interest, as chirality can play a crucial role in the biological activity of molecules. drexel.edunih.gov While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to produce chiral analogues.

One approach involves the use of chiral auxiliaries. drexel.edu A chiral auxiliary can be attached to the sulfonamide nitrogen, directing the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Another strategy is the use of chiral catalysts. nih.govsemanticscholar.org For example, a chiral palladium catalyst has been used for the enantioselective N-allylation of secondary sulfonamides to create N-C axially chiral sulfonamides. nih.gov The choice of the chiral ligand is critical in achieving high enantioselectivity.

Green Chemistry Principles in the Synthesis of Sulfonamide Compounds

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. sci-hub.se In the synthesis of sulfonamides, several green approaches have been developed.

One key principle is the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG). sci-hub.sersc.org Syntheses of sulfonamides have been successfully carried out in water, often leading to simple work-up procedures and high yields. rsc.org The use of water as a solvent avoids the use of volatile and often toxic organic solvents. researchgate.netresearchgate.net

Another green chemistry principle is the development of catalyst- and solvent-free reaction conditions. sci-hub.se For example, the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported. sci-hub.se Additionally, metal-free synthetic routes, such as the three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt, offer a more sustainable approach to primary sulfonamides. rsc.org

Synthesis of Derivatives and Analogues of this compound

The preparation of derivatives and analogues of this compound involves a variety of synthetic strategies that allow for the introduction of different functional groups on the aromatic ring or modification of the sulfonamide nitrogen substituents. These methods are crucial for structure-activity relationship studies and the development of new compounds with tailored properties.

One common approach to synthesizing N-arylsulfonamide analogues involves the coupling of a substituted sulfonyl chloride with a primary or secondary amine. For instance, a general and efficient one-step method for the synthesis of N-substituted sulfonamides is the reaction of dansyl chloride with a range of aromatic amines. This reaction proceeds under mild conditions and provides a straightforward route to a library of sulfonamide derivatives. The resulting compounds, such as N-(4-chloro-3-(trifluoromethyl)phenyl)-5-(dimethylamino)naphthalene-1-sulfonamide, can be characterized by techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm their structures. nih.gov

Another versatile method for the N-arylation of sulfonamides utilizes copper-catalyzed coupling with arylboronic acids. This approach is particularly attractive as it can be performed in water under ligand-free and aerobic conditions, offering an environmentally friendly alternative to traditional methods. The reaction is compatible with a variety of arylboronic acids bearing both electron-donating and electron-withdrawing groups, as well as heteroarylboronic acids. organic-chemistry.org This methodology allows for the synthesis of a diverse range of N-aryl sulfonamides with high yields.

Furthermore, the synthesis of more complex analogues can be achieved through multi-step reaction sequences. For example, benzenesulfonamide-bearing imidazole (B134444) derivatives have been synthesized, demonstrating the possibility of incorporating heterocyclic systems into the sulfonamide scaffold. nih.gov The synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid is another example of a multi-step synthesis that yields structurally complex analogues. This process involves the initial formation of a 1,3,4-thiadiazole-2-thiol (B7761032) intermediate, which is then converted to the corresponding sulfonyl chloride and subsequently reacted with various amines to produce the final sulfonamide derivatives. nih.gov

The N-alkylation of sulfonamides is another important strategy for generating analogues. N-(un)substituted-N-(2-methoxyphenyl/phenyl)-4-chlorobenzenesulfonamides have been synthesized by first preparing the parent sulfonamides via coupling of substituted anilines with 4-chlorobenzenesulfonyl chloride. These parent sulfonamides are then reacted with various alkyl or aralkyl halides in a basic aprotic solvent to yield the N-substituted derivatives. researchgate.net

The following interactive data tables summarize the synthetic details for a selection of representative analogues.

Table 1: Synthesis of N-Aryl Sulfonamide Analogues

| Product Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| N-(4-chloro-3-(trifluoromethyl)phenyl)-5-(dimethylamino)naphthalene-1-sulfonamide | Dansyl chloride, 4-chloro-3-(trifluoromethyl)aniline | Mild conditions | 81 | nih.gov |

| N-Phenyl-methanesulfonamide | Methanesulfonamide (B31651), Phenylboronic acid | Cu(OAc)2·H2O, K2CO3, Water, Reflux | 94 | organic-chemistry.org |

| 5-(4-chlorophenyl)-N-propyl-1,3,4-thiadiazole-2-sulfonamide | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, propylamine | Nucleophilic substitution | Not Reported | nih.gov |

| N-benzyl-4-chloro-N-phenylbenzenesulfonamide | 4-chloro-N-phenylbenzenesulfonamide, benzyl (B1604629) chloride | Basic aprotic solvent | Not Reported | researchgate.net |

Table 2: Synthesis of N-Alkyl Sulfonamide Analogues

| Product Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| N-allyl-N-phenylethenesulfonamide | Ethenesulfonyl chloride, N-allylaniline | Not specified in detail | Not Reported | researchgate.net |

| N-methyl-4-chloro-N-phenylbenzenesulfonamide | 4-chloro-N-phenylbenzenesulfonamide, methyl iodide | Basic aprotic solvent | Not Reported | researchgate.net |

Iii. Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research

High-Resolution Mass Spectrometry for Elucidation of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds, reaction intermediates, and degradation products. In the context of 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide, HRMS provides exact mass measurements, which are crucial for confirming the successful synthesis and for identifying potential byproducts.

The fragmentation patterns of arylsulfonamides under mass spectrometric conditions are well-documented and provide a predictive framework for this compound. A characteristic fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C(aryl) bond. researchgate.net A notable fragmentation process observed in the mass spectra of some arylsulfonamides is the elimination of sulfur dioxide (SO2), a rearrangement that is influenced by the substitution pattern on the aromatic ring. nih.gov Electron-withdrawing groups, such as the fluorine atom in the para position of the phenyl ring, can influence the fragmentation by affecting the strength of the aryl-sulfur bond. nih.gov

In the analysis of N-phenyl benzenesulfonamides, common fragmentation pathways include the loss of SO2 and the formation of an anilide anion. researchgate.net For N,N-dimethylsulfonamides, characteristic fragments corresponding to the dimethylamino group are also expected. The high-resolution capabilities of modern mass spectrometers allow for the differentiation between ions of very similar nominal mass, which is critical for the unambiguous identification of reaction products and intermediates.

Table 1: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Pathway | Predicted Fragment Ion |

| Loss of SO2 | [M + H - SO2]+ |

| Cleavage of S-N bond | [M - N(CH3)2]+ |

| Cleavage of S-C(aryl) bond | [M - C6H4F]+ |

| Formation of dimethylaminium ion | [(CH3)2NH2]+ |

This table is predictive and based on known fragmentation patterns of related sulfonamides.

Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. A multi-nuclear approach provides a complete picture of the connectivity and spatial arrangement of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. The aromatic protons on the 4-fluorophenyl ring would exhibit characteristic splitting patterns (doublets of doublets) due to both proton-proton and proton-fluorine couplings. The methyl protons of the N,N-dimethyl group would appear as a singlet, and its chemical shift would be indicative of the electronic environment around the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the 4-fluorophenyl ring would have their chemical shifts influenced by the fluorine substituent, with the carbon directly bonded to fluorine (C-F) showing a large one-bond coupling constant (¹JCF). The chemical shifts of the methyl carbons would also be observed.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides a single resonance for the fluorine atom on the phenyl ring, and its chemical shift is highly sensitive to the electronic environment. nih.govnih.gov This makes it a valuable tool for monitoring reactions and detecting subtle changes in molecular structure. wikipedia.org

¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the sulfonamide nitrogen atom. The chemical shift of the nitrogen would be influenced by the nature of the substituents on the sulfur and nitrogen atoms.

Conformational analysis of arylsulfonamides has been a subject of interest, with studies indicating that the rotational barrier around the aryl-S bond can be significant. umich.edu NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants, can provide insights into the preferred conformation of this compound in solution. auremn.org.brnih.govmdpi.com The conformation of the sulfonamide group relative to the aromatic ring is a key determinant of its biological activity in related drug molecules. nih.govkcl.ac.uk

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Couplings |

| ¹H | Aromatic: 7.0-8.0; Methyl: 2.5-3.5 | JHH, JHF |

| ¹³C | Aromatic: 110-140; Methyl: 30-45 | JCF |

| ¹⁹F | -100 to -120 (relative to CFCl₃) | JFH, JFC |

| ¹⁵N | -250 to -350 (relative to CH₃NO₂) | JNH |

These are predicted ranges based on data for analogous compounds and general principles of NMR spectroscopy.

X-Ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure.

While a crystal structure for the specific title compound is not publicly available, the structures of related N,N-dimethylarylsulfonamides and fluorophenyl sulfonamides offer valuable insights into the expected solid-state conformation. researchgate.netnih.govresearchgate.net In the crystal structures of similar sulfonamides, the geometry around the sulfur atom is typically tetrahedral. nsf.gov The conformation of the molecule is often influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com For instance, in the crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide, the molecule exhibits a specific torsion angle between the sulfonamide and aryl groups. nsf.gov The presence of the fluorine atom in this compound could lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which would influence the crystal packing.

The formation of complexes with metal ions or other molecules could also be investigated by X-ray crystallography, providing insights into the coordination chemistry and intermolecular interactions of the sulfonamide.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| S-N Bond Length | ~1.63 Å |

| S-C(aryl) Bond Length | ~1.77 Å |

| S=O Bond Lengths | ~1.43 Å |

| C-S-N-C Torsion Angle | Variable, influencing overall conformation |

These values are based on crystallographic data of analogous sulfonamide structures. nsf.govmdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification. The spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

Sulfonamide Group: The sulfonamide group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 950-900 cm⁻¹ region. kau.edu.sa

4-Fluorophenyl Group: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will give a strong absorption band, typically in the 1250-1000 cm⁻¹ range.

N,N-Dimethyl Group: The C-H stretching and bending vibrations of the methyl groups will be present in the spectra.

FTIR and Raman spectroscopy are complementary techniques. For instance, the symmetric S=O stretch is often strong in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum. These techniques can be used to monitor the progress of a reaction by observing the appearance of characteristic product peaks and the disappearance of reactant peaks.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1350 - 1300 |

| S=O | Symmetric Stretch | 1160 - 1130 |

| S-N | Stretch | 950 - 900 |

| C-F | Stretch | 1250 - 1000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

These are predicted ranges based on established correlations for organic functional groups and data from related sulfonamides. kau.edu.sa

Advanced Chromatographic Techniques (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Quantitative Analysis in Research Contexts

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, often coupled with mass spectrometry for enhanced detection and identification.

HPLC-UV/MS: Reversed-phase HPLC with a UV detector is a common method for the analysis of arylsulfonamides. wu.ac.thwu.ac.th The compound would be separated on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid. researchgate.net The UV detector can be set to a wavelength where the aromatic ring absorbs, allowing for quantification. Coupling the HPLC to a mass spectrometer (LC-MS) provides mass information for each eluting peak, confirming the identity of the main component and any impurities. researchgate.netnih.gov

GC-MS: Gas chromatography is suitable for the analysis of thermally stable and volatile compounds. N,N-dimethylsulfonamides are generally amenable to GC analysis. researchgate.netsemanticscholar.org The compound would be separated on a capillary column, and the mass spectrometer would provide fragmentation patterns for the eluting peaks, aiding in their identification. GC-MS is a powerful tool for detecting and identifying volatile impurities.

These chromatographic methods are crucial for establishing the purity of a synthesized batch of this compound. Method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is a critical step in developing a reliable analytical procedure for quantitative studies. wu.ac.thnih.gov

Table 5: Typical Chromatographic Conditions for the Analysis of Arylsulfonamides

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-phase C18 | Acetonitrile/Water with formic acid | UV, Mass Spectrometry |

| GC | Capillary (e.g., DB-5) | Helium | Mass Spectrometry |

These are general conditions and would require optimization for the specific analysis of this compound.

Iv. Computational and Theoretical Chemistry Studies of 1 4 Fluorophenyl N,n Dimethylmethanesulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate properties like charge distribution, electronic transitions, and chemical reactivity. indexcopernicus.comnih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. indexcopernicus.comresearchgate.net

For the class of sulfonamides, these calculations are used to predict reactivity and stability. researchgate.net For instance, studies on various sulfonamide derivatives have calculated these parameters to understand their electronic characteristics. mdpi.commdpi.com While specific values for 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide are not published, the table below shows representative HOMO-LUMO data for other thiophene (B33073) sulfonamide derivatives to illustrate the typical outputs of such an analysis. mdpi.com

Table 1: Illustrative FMO Data for Thiophene Sulfonamide Derivatives This data is for structurally related compounds, not this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.50 | -1.85 | 4.65 |

| Thiophene Sulfonamide Derivative 3 | -6.45 | -1.80 | 4.65 |

| Thiophene Sulfonamide Derivative 7 | -5.69 | -2.25 | 3.44 |

Data sourced from a computational study on thiophene sulfonamide derivatives. mdpi.com

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for predicting spectroscopic properties. nih.govdoi.orgresearchgate.net DFT calculations can accurately forecast vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which are invaluable for structural confirmation. doi.org

Numerous studies on sulfonamide derivatives employ DFT, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-311++G(d,p)), to optimize molecular geometries and compare theoretical spectroscopic data with experimental results. doi.orgnih.gov For example, DFT has been used to calculate the bond lengths, bond angles, and vibrational modes of various sulfonamides, showing good agreement with experimental data from X-ray crystallography and FT-IR spectroscopy. nih.govdoi.org

Although a specific DFT analysis for this compound is not available, the table below presents an example of optimized geometrical parameters calculated for benzenesulfonamide (B165840) (BSA) using the B3LYP method, demonstrating the type of data generated in such studies. nih.gov

Table 2: Example of Calculated Geometrical Parameters for Benzenesulfonamide (BSA) This data is for a related compound, not this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | S-N | 1.666 Å |

| Bond Length | S-O (avg) | 1.465 Å |

| Bond Length | S-C | 1.789 Å |

| Bond Angle | O-S-O | 120.7° |

| Bond Angle | O-S-N | 107.1° |

| Dihedral Angle | C-C-S-N | 89.9° |

Data adapted from a rotational spectroscopy study of benzenesulfonamide. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into conformational flexibility, molecular stability, and the effects of the surrounding environment, such as a solvent. mdpi.comnih.gov By simulating the interactions between a solute and solvent molecules, MD can help understand how a compound behaves in a biological or chemical system.

For drug-like molecules such as sulfonamides, MD simulations are crucial for assessing the stability of a ligand when bound to a protein target. mdpi.comnih.gov For example, simulations of sulfonamide derivatives complexed with enzymes have been used to analyze the stability of the interactions, calculating metrics like the root-mean-square deviation (RMSD) of the ligand in the binding pocket over the simulation time. mdpi.compeerj.com Such studies reveal whether the compound remains stably bound or if it is flexible and adopts different conformations. peerj.com

While no specific MD simulation studies on this compound have been published, research on other sulfonamides interacting with enzymes like triose phosphate (B84403) isomerase demonstrates the utility of this technique. peerj.com These studies often calculate the binding free energy using methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) to quantify the strength and nature of the ligand-receptor interaction. peerj.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions (non-clinical mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and providing non-clinical mechanistic insights into how a molecule might interact with a biological target. semanticscholar.orgrjb.ronih.gov Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. rjb.ronih.gov

The sulfonamide scaffold is a common feature in many enzyme inhibitors, and molecular docking is frequently used to rationalize their activity. rjb.ronih.govqub.ac.uk Studies on various sulfonamide derivatives have used docking to identify key amino acid residues in the active sites of proteins that are crucial for binding. rjb.ronih.gov For instance, docking of sulfonamides into the active site of penicillin-binding proteins has revealed important hydrogen bond interactions that could explain their antibacterial activity. rjb.ro

Docking studies on this compound have not been specifically reported. However, the results from related compounds are illustrative. The table below shows example docking scores for cyclic sulfonamide derivatives against the SARS-CoV-2 main protease, highlighting how this method can rank compounds based on their predicted binding affinity. nih.gov

Table 3: Illustrative Molecular Docking Scores for Cyclic Sulfonamide Derivatives This data is for structurally related compounds, not this compound.

| Compound | Docking Score (Total Score) | Target Protein |

|---|---|---|

| Designed Molecule 1-01 | 5.65 | SARS-CoV-2 Mpro (7JYC) |

| Designed Molecule 1-02 | 6.01 | SARS-CoV-2 Mpro (7JYC) |

| Designed Molecule 1-03 | 5.95 | SARS-CoV-2 Mpro (7JYC) |

| Reference Compound 33 | 5.11 | SARS-CoV-2 Mpro (7JYC) |

Data sourced from a molecular design study of cyclic sulfonamide derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ekb.egresearchgate.netmdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity or properties of new, untested compounds. researchgate.nettiu.edu.iq

QSAR studies are widely performed on sulfonamide derivatives to guide the design of new compounds with enhanced activities, such as antioxidant or anticancer properties. qub.ac.ukekb.egmdpi.com For example, a QSAR model for the antioxidant activity of a series of benzenesulfonamide derivatives was developed using descriptors like electrophilicity and molar refractivity to create an equation that could predict the IC50 values. ekb.eg Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to sulfonamides to understand how steric and electrostatic fields around the molecules influence their inhibitory activity against specific targets. nih.govqub.ac.uk

No specific QSAR or QSPR models for this compound are available in the literature. The development of such a model would require a dataset of structurally similar compounds with measured biological or physical properties, which is currently not published. The goal of these models is to provide predictive equations that can accelerate the discovery of novel and more effective molecules. researchgate.nettiu.edu.iq

V. Reactivity and Reaction Mechanism Studies of 1 4 Fluorophenyl N,n Dimethylmethanesulfonamide

Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Ring and Sulfonamide Group

The reactivity of the 4-fluorophenyl ring in 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide is significantly influenced by the electronic properties of its substituents: the fluorine atom and the methanesulfonamide (B31651) group. The fluorine atom acts as a weak deactivator of the aromatic ring towards electrophilic substitution due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director because of its ability to donate electron density through resonance. The N,N-dimethylmethanesulfonamide group is a meta-directing deactivator.

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, are anticipated to proceed at a slower rate compared to benzene. youtube.comyoutube.com The directing effects of the substituents dictate the regioselectivity of these reactions. Given that the para position is occupied by the fluorine atom, electrophilic attack will predominantly occur at the positions ortho to the fluorine atom (and meta to the sulfonamide group).

Nucleophilic aromatic substitution (NAS) on the 4-fluorophenyl ring is generally challenging due to the high electron density of the aromatic system. However, the presence of the electron-withdrawing sulfonamide group can facilitate such reactions, particularly if a strong nucleophile is used under forcing conditions. The fluorine atom can act as a leaving group in these transformations.

Below is a representative table of potential electrophilic aromatic substitution reactions.

| Reaction Type | Reagents and Conditions | Major Product(s) | Controlling Factors |

| Nitration | HNO₃, H₂SO₄ | 1-(4-fluoro-3-nitrophenyl)-N,N-dimethylmethanesulfonamide | The sulfonamide group directs the nitro group to the meta position. |

| Bromination | Br₂, FeBr₃ | 1-(3-bromo-4-fluorophenyl)-N,N-dimethylmethanesulfonamide | The fluorine atom directs the bromine to the ortho position, which is also meta to the sulfonamide. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the sulfonamide group. | The strong deactivation of the ring by the sulfonamide group prevents this reaction. |

Reactions at the Sulfonamide Nitrogen and Sulfur Centers

The sulfonamide moiety itself is a site of potential chemical transformations. The nitrogen atom, being part of a tertiary amide, is generally unreactive towards substitution. However, the sulfur-carbon bond can be cleaved under specific reductive or oxidative conditions. The sulfur atom in the sulfonamide group is at a high oxidation state (+6) and is electrophilic, making it susceptible to attack by strong nucleophiles, although such reactions are not common.

Reactions involving the cleavage of the S-N bond are also possible but typically require harsh conditions. The stability of the sulfonamide group is a key feature of its widespread use in medicinal chemistry.

Acid-Base Properties and Protonation/Deprotonation Studies of the Sulfonamide Moiety

Unlike primary or secondary sulfonamides, this compound lacks an acidic proton on the nitrogen atom. Therefore, it does not exhibit significant acidic properties. The lone pairs of electrons on the oxygen and nitrogen atoms of the sulfonamide group can be protonated under strongly acidic conditions. The basicity of the nitrogen atom is considerably reduced due to the delocalization of its lone pair of electrons with the adjacent sulfonyl group.

Protonation is most likely to occur at one of the sulfonyl oxygen atoms, which would increase the electrophilicity of the sulfur atom. The pKa of the conjugate acid is expected to be very low, indicating that the compound is a very weak base.

Investigation of Catalyzed Transformations and Derivatizations

Modern synthetic chemistry offers a variety of catalyzed reactions that could be applied to this compound for further derivatization. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be used to replace the fluorine atom with other functional groups, although this would be a challenging transformation.

Copper-catalyzed reactions have been employed for the synthesis of N-arylsulfonamides and could potentially be adapted for further modifications of the molecule. researchgate.net These reactions often involve the coupling of sulfonamides with arylboronic acids or other organometallic reagents. researchgate.net

The following table outlines potential catalyzed derivatizations.

| Transformation Type | Catalyst and Reagents | Potential Product | Reaction Principle |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | 1-(Aryl-substituted phenyl)-N,N-dimethylmethanesulfonamide | Palladium-catalyzed cross-coupling to replace the fluorine atom. |

| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | 1-(Amino-substituted phenyl)-N,N-dimethylmethanesulfonamide | Palladium-catalyzed formation of a new C-N bond at the position of the fluorine atom. |

Mechanistic Pathways of Degradation and Stability Under Controlled Laboratory Conditions

The stability of this compound is a critical aspect, particularly in the context of its potential environmental fate and persistence. Fluorinated organic compounds are often resistant to degradation. nih.govdntb.gov.ua

Under controlled laboratory conditions, potential degradation pathways could include:

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions, although this process is typically slow. researchgate.net

Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV radiation. mdpi.com The C-F and C-S bonds could be susceptible to photolytic cleavage, potentially leading to a variety of degradation products. The mechanisms often involve the generation of reactive radical species.

Oxidative Degradation: Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, can lead to the degradation of persistent organic pollutants. researchgate.net The aromatic ring is a likely site for initial attack.

Studies on similar fluorinated sulfonamides suggest that degradation is often a slow process and can lead to the formation of more persistent and potentially toxic intermediates. mdpi.comnih.gov

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Fluorophenyl N,n Dimethylmethanesulfonamide Analogues

Design and Synthesis of Derivatives with Systematic Structural Modifications

The design and synthesis of derivatives of 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide involve strategic modifications of its core structure to probe the chemical space and understand the molecular features crucial for its activity. The synthetic approaches typically focus on the functionalization of the aromatic ring, alterations of the sulfonamide group, and modifications of the N,N-dimethyl moiety.

Key synthetic strategies include:

Modification of the Phenyl Ring: Introduction of various substituents on the phenyl ring allows for the investigation of electronic and steric effects. This can be achieved by starting with appropriately substituted anilines or through late-stage functionalization reactions.

Alteration of the Sulfonamide Linker: The length and flexibility of the linker between the phenyl ring and the sulfonamide group can be varied to optimize interactions with biological targets.

Substitution on the Nitrogen Atom: The N,N-dimethyl groups can be replaced with other alkyl or aryl substituents to explore the impact of steric bulk and lipophilicity on activity.

A general synthetic route to N-acylbenzenesulfonamides, which can be adapted for the synthesis of analogues, involves the reaction of N-[4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonyl]cyanamide potassium salts with appropriate carboxylic acids. This method offers a facile and cost-effective alternative to traditional coupling methods.

Exploration of Substituent Effects on Reactivity, Electronic Properties, and Conformation

The introduction of different substituents on the this compound scaffold can significantly impact its reactivity, electronic properties, and conformational preferences.

Reactivity and Electronic Properties:

Conformational Analysis:

The conformation of sulfonamides is a key determinant of their biological activity, as it dictates the spatial arrangement of pharmacophoric features. Rotational spectroscopy studies on sulfonamides have revealed preferred conformations in the gas phase, which can be influenced by weak intramolecular interactions. mdpi.com For N,N-dimethylfluoroacetamide, theoretical calculations and NMR studies have shown a solvent-dependent conformational equilibrium between cis and gauche rotamers. rsc.org Similar conformational flexibility is expected for this compound and its analogues, where the orientation of the N,N-dimethyl group relative to the rest of the molecule can be influenced by the solvent environment and the nature of the substituents. The introduction of fluorine can have a profound impact on molecular conformation, and this effect can be magnified with chain extension. semanticscholar.org

SAR in Non-Clinical Biological Assays (e.g., enzyme inhibition in vitro mechanistic studies, receptor binding affinity for research tools)

While specific SAR studies on a broad range of analogues of this compound are not extensively documented in publicly available literature, related compounds have shown significant activity in non-clinical biological assays, providing valuable insights.

Enzyme Inhibition:

A notable example is the potent inhibitory activity of a methanesulfonamide (B31651) pyrimidine (B1678525) derivative bearing a 4-fluorophenyl group against HMG-CoA reductase. This highlights the potential of the 1-(4-fluorophenyl)methanesulfonamide scaffold in designing enzyme inhibitors.

In a broader context, sulfonamide derivatives are known to inhibit various enzymes. For instance, newly synthesized sulfonamide derivatives have been explored for their inhibitory activity against urease and carbonic anhydrase. nih.gov The inhibition mechanism often involves the sulfonamide group occupying the active site and forming key interactions with catalytic residues. nih.gov Coumarin-based sulfonamides have also been investigated as potential DPP-IV inhibitors, with some derivatives showing significant in vitro enzyme inhibition. mdpi.com

Receptor Binding Affinity:

The 1-(4-fluorophenyl) moiety is a common feature in ligands designed for various receptors. For example, novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have been synthesized as selective probes with high affinity for the dopamine (B1211576) D3 receptor. nih.gov While not directly analogous to this compound, these studies underscore the importance of the fluorophenyl group in achieving high receptor affinity. Additional SAR studies on biphenylsulfonamide endothelin receptor antagonists have led to the discovery of highly potent and selective ET(A) antagonists. nih.gov

SPR Studies Correlating Structure with Spectroscopic Signatures or Theoretical Parameters

Structure-property relationship (SPR) studies aim to establish a correlation between the molecular structure of this compound analogues and their spectroscopic characteristics or theoretically calculated parameters.

Spectroscopic Signatures:

The electronic absorption spectra of N-(substitutedphenyl)benzene sulphonamides are influenced by both the substituents on the phenyl ring and the solvent. nih.gov The absorption frequencies can be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects of the substituents. nih.gov The introduction of a fluorine atom can lead to significant conformational variations, which can be detected through changes in chemical shifts in NMR spectra. mdpi.com Computational studies on sulfonamide derivatives have shown good agreement between calculated and experimental spectroscopic data (NMR, IR, and UV-vis), validating the use of theoretical methods in predicting these properties. researchgate.netnih.gov

Theoretical Parameters:

Density Functional Theory (DFT) calculations are frequently employed to investigate the structural and electronic properties of sulfonamides. researchgate.net These calculations can provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. For instance, in a study of a new sulfonamide compound, DFT calculations were used to complement experimental X-ray crystallographic and spectroscopic data. nih.gov The energies of molecular orbitals, such as the HOMO and LUMO, can also be calculated and correlated with the reactivity and electronic properties of the compounds.

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for developing predictive models for the biological activity and physicochemical properties of this compound analogues.

QSAR Models for Biological Activity:

QSAR studies on various sulfonamide derivatives have been successful in developing predictive models for their anticancer and herbicidal activities. nih.govnih.gov These models typically use a range of molecular descriptors, including topological, ring, and charge descriptors, to establish a mathematical relationship with the biological activity. For instance, a QSAR study on N-acylbenzenesulfonamides revealed that their anticancer activity depends on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. nih.gov Such models can be used to predict the activity of newly designed compounds and guide the optimization of lead structures.

QSPR Models for Physicochemical Properties:

Vii. Academic Investigations into the Potential Applications of 1 4 Fluorophenyl N,n Dimethylmethanesulfonamide and Its Derivatives

Utility as a Synthetic Building Block or Intermediate in Organic Synthesis

The architecture of 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and functional materials. The presence of the 4-fluorophenyl group is of significant interest, as the introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

While specific patents detailing the use of this compound are not widely documented, related structures are often employed in the synthesis of complex heterocyclic systems. For instance, compounds featuring a (4-fluorophenyl)-N,N-dimethyl moiety are utilized in the construction of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives, which are investigated for their biological activities. The N,N-dimethylmethanesulfonamide group can act as a directing group or be a precursor to other functional groups through various chemical transformations.

The synthesis of complex pharmaceutical intermediates often involves multi-step processes where molecules with specific functionalities are pieced together. For example, the synthesis of Enzalutamide, a non-steroidal antiandrogen, involves several intermediate compounds with complex aromatic and heterocyclic structures. epo.org While not directly employing this compound, the synthetic strategies for such drugs highlight the importance of bespoke building blocks that contribute specific structural and electronic properties to the final active pharmaceutical ingredient.

A patent for the synthesis of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-hydroxymethylbenzonitrile illustrates the use of a p-fluorophenylmagnesium bromide Grignard reagent, indicating the utility of the 4-fluorophenyl group in forming new carbon-carbon bonds. google.com This suggests that the 4-fluorophenyl portion of this compound could be similarly utilized in synthetic schemes.

| Potential Synthetic Application | Relevant Structural Feature | Example of Related Chemistry |

| Introduction of a fluorinated aryl group | 4-fluorophenyl moiety | Use of p-fluorophenylmagnesium bromide in Grignard reactions google.com |

| Precursor for heterocyclic synthesis | (4-fluorophenyl)-N,N-dimethyl core | Synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives |

| Modification of biological properties | Fluorine atom | Enhanced metabolic stability and binding affinity in medicinal chemistry |

| Directing group in aromatic substitutions | N,N-dimethylmethanesulfonamide | Ortho-lithiation and subsequent functionalization |

Exploration in Materials Science: Precursors for Polymers or Functionalized Surfaces

In materials science, the unique properties of fluorinated compounds are leveraged to create polymers and surface coatings with desirable characteristics such as thermal stability, chemical resistance, and low surface energy. The this compound molecule contains a fluorinated aromatic ring, a feature that is often incorporated into high-performance polymers.

While there is no specific literature detailing the polymerization of this compound, the principles of polymer chemistry suggest that it could serve as a monomer or a modifying agent. For instance, if the aromatic ring were further functionalized with a polymerizable group, it could be incorporated into polymer chains, imparting the properties of the fluorophenyl and sulfonamide moieties to the bulk material.

The functionalization of surfaces is another area where this compound could find application. Sulfonamide-containing molecules have been used to create functionalized surfaces. For example, magnetic molecularly imprinted polymers have been prepared using sulfamerazine (B1682647) as a template for the selective recognition of sulfonamides. nih.gov This indicates that the sulfonamide group can participate in specific interactions, which could be exploited for creating surfaces with tailored binding properties. Such surfaces could be useful in sensors, separation technologies, and biomedical devices.

The creation of wrinkles on surfaces, a method for surface functionalization, has been demonstrated on shape-memory polymers with both polymeric and metallic thin films. mdpi.com While not directly related to the compound , it showcases the diverse strategies for modifying surfaces, where a molecule like this compound could potentially be used as a coating to alter surface properties like hydrophobicity or reactivity.

| Potential Materials Science Application | Relevant Moiety | Underlying Principle |

| High-performance polymers | 4-fluorophenyl group | Incorporation of fluorine to enhance thermal and chemical stability |

| Functionalized surfaces for selective binding | Sulfonamide group | Specific interactions of the sulfonamide for molecular recognition nih.gov |

| Hydrophobic coatings | Fluorinated aromatic ring | Low surface energy of fluorinated compounds |

| Modification of polymer properties | Entire molecule as an additive | Altering bulk properties such as flame retardancy or dielectric constant |

Role in Analytical Chemistry: Development of Research Probes or Standards

In analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of analytes. Given the increasing prevalence of fluorinated compounds in pharmaceuticals and environmental samples, there is a need for corresponding analytical standards. This compound could potentially serve as a reference standard for methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for the detection of related sulfonamides.

The development of research probes is another area of interest. Fluorescent probes, for example, are used to visualize and study biological processes. While this compound itself is not inherently fluorescent, its scaffold could be modified to create such probes. The sulfonamide group is a common feature in many biologically active molecules, and a labeled version of a simple sulfonamide could be used to study its interactions with biological targets.

The adsorption of sulfonamide antibiotics onto materials like blue-phosphorene nanotubes has been studied using density functional theory, indicating the potential for developing sensors for these types of molecules. nih.gov This fundamental research into the interactions of sulfonamides could inform the design of analytical devices where a molecule like this compound could be used as a target for sensor development or as a component of the sensing surface itself.

| Potential Analytical Application | Role of the Compound | Relevant Analytical Technique |

| Reference Standard | Calibrant for quantification | HPLC, GC-MS, LC-MS |

| Research Probe (after modification) | Tool for studying biological interactions | Fluorescence microscopy, binding assays |

| Component of a sensor | Target analyte or part of the recognition element | Electrochemical sensors, quartz crystal microbalance |

Potential in Agrochemical Research (e.g., target identification, non-environmental impact assessment)

The introduction of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and selectivity. Fluorine-containing compounds are found in a significant portion of herbicides, insecticides, and fungicides. The 4-fluorophenyl group in this compound is a common feature in many active agrochemical ingredients.

While there are no specific reports on the agrochemical activity of this compound, its structural components are present in known pesticides. The sulfonamide moiety is also found in various agrochemicals. Therefore, this compound could be a starting point for the synthesis of new potential agrochemicals or could be studied as a metabolite or degradation product of more complex fluorinated sulfonamide-based pesticides.

In the context of non-environmental impact assessment, understanding the fate of fluorinated compounds in the environment is crucial. Research on the environmental fate of such compounds often requires analytical standards for metabolites and degradation products. This compound could potentially be synthesized and used as a reference compound in studies aimed at understanding the environmental breakdown of larger agrochemicals containing the same structural units.

| Area of Agrochemical Research | Potential Role of the Compound | Rationale |

| Discovery of new active ingredients | Lead compound for synthesis | Presence of toxophoric 4-fluorophenyl and sulfonamide groups |

| Target identification studies | Molecular probe (if modified) | To investigate the mode of action of related agrochemicals |

| Environmental fate and metabolism | Analytical standard | For the detection and quantification of potential degradation products |

| Non-environmental impact assessment | Reference material | To assess persistence and transformation in soil and water |

Application as Ligands or Catalysts in Metal-Organic Chemistry or Organocatalysis

The sulfonamide group possesses donor atoms (oxygen and nitrogen) that can coordinate to metal centers, making sulfonamide-containing molecules potential ligands for the synthesis of metal complexes and metal-organic frameworks (MOFs). While research on MOFs has predominantly focused on carboxylate-based linkers, there is growing interest in utilizing other functional groups, such as sulfonates, to create frameworks with unique properties. atlasofscience.org

Fluorinated MOFs are of particular interest due to their potential for enhanced gas sorption and separation properties. nih.gov The 4-fluorophenyl group in this compound could introduce fluorine into the pores of a MOF, potentially leading to specific interactions with guest molecules. Although the direct use of this compound as a ligand in MOF synthesis has not been reported, its constituent parts suggest its potential in this area.

In the field of organocatalysis, molecules containing sulfonamide groups have been shown to be effective catalysts for various asymmetric reactions. The sulfonamide moiety can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems. For example, organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds has been reported to access axially chiral biaryl amino acids. nih.govdntb.gov.ua This demonstrates the potential of the sulfonamide group to be part of a chiral catalyst scaffold. While this compound is not chiral itself, it could be a precursor for the synthesis of chiral sulfonamide-based organocatalysts.

| Field of Catalysis | Potential Application | Key Structural Feature | Relevant Research Area |

| Metal-Organic Chemistry | Ligand for metal complexes | Sulfonamide group (N and O donors) | Synthesis of discrete coordination compounds |

| Metal-Organic Frameworks | Organic linker or modulator | 4-fluorophenyl and sulfonamide groups | Development of functional porous materials atlasofscience.orgnih.gov |

| Organocatalysis | Precursor for catalyst synthesis | Sulfonamide moiety | Asymmetric synthesis, hydrogen bond catalysis nih.govdntb.gov.ua |

Viii. Methodological Advances and Innovations in Studying 1 4 Fluorophenyl N,n Dimethylmethanesulfonamide

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The synthesis of arylsulfonamides, including N,N-disubstituted variants like 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide, has been a subject of extensive research, leading to the development of more efficient and versatile synthetic routes. Traditional methods often involve the reaction of an arylsulfonyl chloride with a corresponding amine. However, the demand for milder reaction conditions, broader substrate scope, and improved yields has driven innovation in this area.

Recent advancements have focused on novel catalytic systems and the use of alternative starting materials. For instance, transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, have emerged as powerful methods for the formation of C-N bonds in the synthesis of N-arylsulfonamides researchgate.net. These methods often utilize aryl boronic acids as coupling partners, offering a milder alternative to traditional approaches.

Furthermore, the direct synthesis of sulfonyl fluorides from sulfonamides has been reported, providing a versatile intermediate for further derivatization acs.org. This method capitalizes on the formation of a sulfonyl chloride in situ, which is then converted to the more stable sulfonyl fluoride. Such strategies could be adapted for the synthesis of derivatives of this compound, allowing for the introduction of diverse functional groups.

The development of one-pot syntheses of sulfonyl fluorides from sulfonic acids and sulfonates also represents a significant advancement nih.gov. These methods offer operational simplicity and access to a wide range of substituted arylsulfonyl fluorides, which are precursors to the corresponding sulfonamides. The principles of these novel methodologies can inspire new synthetic strategies for creating libraries of this compound derivatives for structure-activity relationship (SAR) studies.

A summary of novel synthetic approaches applicable to arylsulfonamides is presented in the table below.

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Advantages |

| Chan-Lam Coupling | Aryl boronic acids, Sulfonamides | Copper or other transition metal catalysts | Mild reaction conditions, broad substrate scope |

| Sulfonyl Fluoride Synthesis | Sulfonamides | Pyrylium tetrafluoroborate, MgCl₂, KF | Direct conversion, access to stable intermediates |

| One-Pot Sulfonyl Fluoride Synthesis | Sulfonic acids, Sulfonates | Cyanuric chloride, KHF₂ | Operational simplicity, good to excellent yields |

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the properties and behavior of this compound relies on the application of advanced analytical techniques. These methods are crucial for structural elucidation, purity assessment, and gaining insights into its potential mechanisms of action in non-clinical contexts.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone technique for the analysis of sulfonamides and their derivatives. Modern iterations of this technique, such as those employing high-resolution mass spectrometry (HRMS), provide exceptional sensitivity and selectivity for the detection and quantification of these compounds and their metabolites nih.gov. The use of tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, is indispensable for the unambiguous structural confirmation of novel derivatives of this compound. Techniques like COSY, HSQC, and HMBC provide detailed information about proton-proton and proton-carbon correlations within the molecule, which is vital for characterizing complex structures preprints.orgnih.gov.

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful tool for characterization, providing information about the electronic environment of the fluorine atom hhu.de. This can be particularly useful in studying the interactions of the fluorophenyl moiety with its environment.

The table below summarizes key analytical techniques and their applications in the study of sulfonamides.

| Analytical Technique | Application | Information Obtained |

| HPLC-HRMS/MS | Quantification and structural analysis | Accurate mass, molecular formula, fragmentation patterns |

| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous structure elucidation | Through-bond correlations between nuclei (¹H, ¹³C) |

| ¹⁹F NMR Spectroscopy | Characterization of fluorinated compounds | Electronic environment of the fluorine atom |

Integration of High-Throughput Screening in Academic Derivatization Studies

High-throughput screening (HTS) has become an integral tool in academic research, enabling the rapid evaluation of large numbers of compounds to identify those with desired properties. In the context of this compound, HTS can be applied to screen libraries of its derivatives to explore structure-activity relationships for various non-clinical endpoints.

Academic HTS centers now provide researchers with access to the necessary infrastructure, including compound libraries, robotic liquid handling, and sophisticated detection systems nih.gov. This allows for the miniaturization of assays, conserving valuable compounds and reagents, and the acceleration of the discovery process scienceintheclassroom.org.

For derivatization studies, HTS can be coupled with high-throughput chemistry platforms. These platforms enable the parallel synthesis of a multitude of derivatives in small quantities, which can then be directly screened in biological or physicochemical assays acs.orgacs.org. This integrated approach streamlines the cycle of design, synthesis, and testing, facilitating the rapid optimization of compound properties.

Case studies in medicinal chemistry have demonstrated the power of HTE in optimizing reaction conditions and in the parallel synthesis of analog libraries acs.org. For instance, the optimization of a photo-Minisci reaction was achieved by screening a range of photocatalysts and solvents in a 96-well format acs.org. Such approaches can be readily adapted to explore the chemical space around the this compound scaffold.

| HTS Application | Purpose | Key Technologies |

| Library Screening | Identification of active derivatives | Robotic liquid handling, microplate readers |

| Reaction Optimization | Finding optimal synthetic conditions | Parallel synthesis platforms, automated analysis |

| Structure-Activity Relationship (SAR) Studies | Understanding the effect of structural modifications | Integrated synthesis and screening platforms |

Advances in Computational Tools for Predicting Compound Behavior and Properties

Computational tools have become indispensable in modern chemical research, offering the ability to predict a wide range of properties and behaviors of molecules like this compound, thereby guiding experimental work and accelerating research.

Quantitative Structure-Activity Relationship (QSAR) models are widely used to correlate the chemical structure of a series of compounds with their biological activity or other properties. For sulfonamides, QSAR studies have been employed to understand the structural features that govern their activity against various targets wisdomlib.orgecnu.edu.cn. Such models can be developed for derivatives of this compound to predict their potential activities and prioritize synthesis efforts.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are crucial for assessing the drug-likeness of compounds in the early stages of research. Various computational platforms are available that can predict a wide array of physicochemical and toxicokinetic properties nih.gov. These predictions can help in the design of derivatives with improved pharmacokinetic profiles.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and interactions of a compound with its environment over time nih.gov. For fluorinated compounds, specialized force fields and computational methods are employed to accurately model the behavior of the fluorine atoms nih.gov. MD simulations can be used to study the stability of this compound in different solvents or its interaction with model membranes.

The table below highlights some of the key computational tools and their applications.

| Computational Tool | Application | Predicted Properties |

| QSAR Modeling | Predicting biological activity and properties | Potency, selectivity, physicochemical properties |

| In Silico ADMET Prediction | Assessing drug-likeness | Solubility, permeability, metabolic stability, toxicity |

| Molecular Dynamics (MD) Simulations | Studying dynamic behavior and interactions | Conformational stability, binding free energies, interaction patterns |

Innovative Approaches to Studying Molecular Interactions (non-clinical context)

Understanding the non-covalent interactions of this compound is fundamental to comprehending its chemical behavior and its interactions with other molecules. Innovative experimental and theoretical approaches are being employed to characterize these weak interactions in detail.

Crystallographic studies provide precise information about the three-dimensional arrangement of molecules in the solid state, revealing key intermolecular interactions such as hydrogen bonds and π-π stacking nih.gov. The analysis of crystal structures of related sulfonamides has shown that strong intermolecular hydrogen bonds are often the main driving force for crystal packing nih.gov.

Theoretical methods, such as Hirshfeld surface analysis and the quantum theory of atoms in molecules (QTAIM), are used to visualize and quantify non-covalent interactions within crystal structures frontiersin.orgnih.govnih.gov. These methods can provide insights into the nature and strength of various interactions, including those involving the fluorine atom of the fluorophenyl group.

Molecular dynamics simulations, as mentioned previously, can also be used to study molecular interactions in a dynamic, solution-phase environment. These simulations can reveal how the compound interacts with solvent molecules and other solutes, providing a more realistic picture of its behavior in a non-crystalline state academie-sciences.fr. The study of fluorinated compounds in this context is particularly interesting due to the unique properties of the fluorine atom, which can participate in various non-covalent interactions nih.gov.

| Approach | Focus | Key Insights |

| X-ray Crystallography | Solid-state structure and packing | Precise geometry of intermolecular interactions |

| Hirshfeld Surface Analysis / QTAIM | Visualization and quantification of non-covalent interactions | Nature and strength of specific intermolecular contacts |

| Molecular Dynamics Simulations | Dynamic interactions in solution | Solvent effects, conformational flexibility, and interaction patterns |

Ix. Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(4-fluorophenyl)-N,N-dimethylmethanesulfonamide